molecular formula C19H21F2N3O4S B2600779 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 1705742-60-4

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No.: B2600779
CAS No.: 1705742-60-4
M. Wt: 425.45
InChI Key: GSSGQIORKCEUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone" features a piperidine core substituted with a cyclopropyl-containing 1,2,4-oxadiazole moiety at the 3-position and a difluoromethyl sulfonylphenyl group at the methanone position. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs in patents suggest relevance to GPR119 agonism, a target for metabolic disorders .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGQIORKCEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment to Piperidine: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Difluoromethylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled temperatures.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Opened oxadiazole derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, a study on related compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The difluoromethyl sulfonyl group present in this compound is associated with enhanced anticancer activity. Research indicates that compounds with similar structures have been tested for their cytotoxic effects on cancer cell lines. For example, derivatives of sulfonyl phenyl methanones have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Neuropharmacological Effects
The piperidine ring in this compound is known for its role in neuropharmacology. Compounds containing piperidine have been investigated for their potential as anxiolytics and antidepressants. A related study highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems, which could lead to the development of new treatments for anxiety and depression .

Pharmacology

Mechanism of Action
The mechanism of action for compounds similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone has been linked to their ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. For example, studies have shown that oxadiazole derivatives can act as inhibitors for certain kinases involved in cancer progression .

Case Studies
Several case studies illustrate the pharmacological potential of similar compounds:

  • Case Study 1: A study investigated a related oxadiazole compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.
  • Case Study 2: Another investigation focused on the neuroprotective effects of piperidine derivatives, showing significant improvement in cognitive function in animal models subjected to neurotoxic agents .

Mechanism of Action

The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a cascade of biochemical events that result in the desired therapeutic effect.

Comparison with Similar Compounds

Piperidine-Linked Heterocycles

  • Target Compound : Combines a 1,2,4-oxadiazole ring with a cyclopropyl substituent and a difluoromethyl sulfonylphenyl group.
  • Compound 1 () : Replaces the oxadiazole-methyl group with a triazole-linked oxadiazole and substitutes the sulfonylphenyl with an ethoxyphenyl. The triazole may enhance hydrogen bonding but reduce lipophilicity compared to the target’s methyl bridge .
  • Patent Compounds (): Feature isopropyl-oxadiazole, thiadiazole, or methanesulfonyl groups.

Sulfonyl and Aromatic Substituents

  • Target Compound: The difluoromethyl sulfonyl group improves metabolic stability and electronegativity relative to methanesulfonyl groups in patent compounds (e.g., 4-methanesulfonyl-phenylamino in ) .
  • Compound 3 () : Uses a chloro-fluorophenyl and methyl isoxazole. Isoxazole’s lower electronegativity compared to oxadiazole may alter electronic interactions in binding pockets .

Pharmacological Implications

  • GPR119 Agonism: Patent compounds with methanesulfonyl or isopropyl-oxadiazole groups () are explicitly noted as GPR119 agonists. The target’s difluoromethyl sulfonyl group may enhance receptor affinity due to fluorine’s electron-withdrawing effects .
  • Solubility : The ethoxyphenyl group in Compound 1 () increases hydrophilicity, whereas the target’s difluoromethyl sulfonyl group balances lipophilicity and polarity .

Data Table: Structural and Functional Comparison

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Inferred Activity
Target Compound Cyclopropyl-oxadiazole, difluoromethyl sulfonyl Not provided Not provided Potential GPR119 agonist
Compound 1 () Triazole, ethoxyphenyl C₂₃H₂₅N₇O₃ 459.5 Undisclosed
Patent Compounds () Isopropyl, thiadiazole, methanesulfonyl Varies Varies Confirmed GPR119 agonists
Compound 3 () Chlorofluorophenyl, methyl isoxazole C₁₆H₁₆ClFN₂O₂ 322.76 Undisclosed

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule that incorporates a piperidine ring and a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of compounds containing the oxadiazole ring has been extensively studied. The 1,2,4-oxadiazole derivatives can be synthesized through various methods such as cyclodehydration of amidoximes or via oxidative cyclization processes. Recent advancements have allowed for room temperature synthesis of these bioactive oxadiazoles with significant yields .

Antimicrobial Activity

Studies have shown that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, synthesized compounds bearing the oxadiazole and piperidine moieties demonstrated significant antibacterial activity against various strains. The presence of the sulfonyl group in the structure appears to enhance this activity due to its role in enzyme inhibition .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The piperidine ring is often associated with neuroactive properties, while oxadiazoles have been linked to enzyme inhibition mechanisms. In vitro assays indicated moderate to high inhibitory activity against AChE, positioning these compounds as potential candidates for treating neurodegenerative diseases .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of similar oxadiazole derivatives has yielded mixed results. Some studies indicate that these compounds can inhibit cancer cell proliferation in vitro; however, specific data regarding the compound is limited. Notably, a related study found that certain synthesized hybrids exhibited cytotoxic effects against human cancer cell lines but did not demonstrate significant activity across all tested compounds .

Case Studies

StudyCompoundBiological ActivityFindings
1,2,4-Oxadiazole DerivativesAnticancerMixed cytotoxicity; some derivatives showed promise against specific cancer lines.
Piperidine-Oxadiazole HybridsAntimicrobialSignificant antibacterial activity against tested strains; enhanced by sulfonyl groups.
AChE InhibitorsNeuroactiveModerate inhibition observed; potential for neurodegenerative disease treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the piperidine and oxadiazole rings allows for interaction with enzyme active sites.
  • Antimicrobial Action : The sulfonyl group enhances membrane permeability or disrupts metabolic pathways in bacteria.
  • Cytotoxic Effects : Potential interference with DNA replication or cell cycle regulation in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.